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Compound of Interest

Compound Name: 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole

CAS No.: 956574-26-8

Cat. No.: B2859922

Get Quote

Executive Summary
The fusion of a phenoxyethyl moiety with a pyrazole core represents a highly privileged scaffold in contemporary

medicinal chemistry. As drug development pivots toward complex, multi-target therapies, this specific structural

combination offers a highly tunable pharmacophore. The causality behind its broad-spectrum efficacy is rooted in

structural dynamics: the phenoxyethyl group imparts critical lipophilicity, enabling the molecule to traverse complex

lipid barriers (such as the mycobacterial cell envelope or viral membranes), while the nitrogen-rich pyrazole ring

provides a rigid, hydrogen-bonding core essential for high-affinity interactions within target enzyme active sites[1].

This technical guide synthesizes the latest mechanistic insights, quantitative efficacy data, and self-validating

experimental workflows for researchers developing phenoxyethyl pyrazole derivatives.

Core Biological Activities & Mechanistic Insights
Antiviral Efficacy: HIV-1 Reverse Transcriptase Inhibition
Recent high-throughput screenings have identified "Avirulins," a novel family of anti-HIV-1 compounds characterized by

a phenoxyethyl–pyrazole–pyrrolidine scaffold[2]. These compounds function as non-nucleoside reverse transcriptase

inhibitors (NNRTIs). Mechanistically, the highly flexible phenoxyethyl group anchors into the hydrophobic non-

nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme. This binding induces a

conformational change that allosterically paralyzes the polymerase active site. Lead compounds in this class

demonstrate potent antiretroviral activity with IC50 values ranging from 1.5 to 3 µM, maintaining efficacy in complex

mucosal environments without inducing cytotoxicity[2].

Antitubercular Activity against MDR Strains
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The treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) requires molecules capable of breaching

the highly lipophilic mycolic acid cell wall. N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides bearing pyrazole

derivatives have emerged as highly potent antitubercular agents[3]. The phenoxyethyl chain drastically increases the

partition coefficient (LogP), driving intracellular accumulation. Seven 2,6-dimethyl derivatives demonstrated exceptional

in vitro activity against the drug-susceptible H37Rv strain (MIC: 0.025–0.054 μg/mL), significantly outperforming

standard therapies like Isoniazid[3].

Neurological Applications: RAGE Inhibition
The Receptor for Advanced Glycation End products (RAGE) is a primary driver of oxidative stress and

neuroinflammation in Alzheimer's disease. Pyrazole-5-carboxamide derivatives appended with a terminal phenoxy

group act as potent RAGE inhibitors[1]. Directed binding studies indicate that the terminal phenoxy group anchors the

molecule within the RAGE V-domain, yielding a half-maximal inhibitory concentration (IC50) of 1.9 µM and achieving

over 83% inhibitory activity[1].

Broad-Spectrum Antimicrobial & Antifungal Activity
Hybridizing the phenoxyethyl pyrazole scaffold with thiazole or triazole rings yields broad-spectrum antimicrobial

agents. For example, 4-phenyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives exhibit

profound antifungal activity against Candida albicans and Candida glabrata[4]. The mechanism involves the disruption

of ergosterol biosynthesis, leading to fungal cell membrane permeabilization and subsequent cell death.

Quantitative Data Summary
The following table consolidates the quantitative efficacy metrics of key phenoxyethyl pyrazole derivatives across

various therapeutic areas.

Compound Class /
Scaffold

Primary Target / Disease Key Efficacy Metric
Reference Standard
Comparison

Avirulins (Phenoxyethyl-

pyrazole-pyrrolidine)
HIV-1 Reverse Transcriptase IC50: 1.5–3.0 µM Efavirenz / Tenofovir

N-(2-

phenoxyethyl)imidazo[1,2-

a]pyridine

Mycobacterium tuberculosis

(H37Rv)
MIC: 0.025–0.054 µg/mL

Isoniazid (MIC: 0.049

µg/mL)

Pyrazole-5-carboxamides RAGE (Alzheimer's Disease) IC50: 1.9 µM N/A (83.1% inhibition)

Phenoxyethyl-thiazolyl-

triazoles

Candida albicans / C.

glabrata
MIC: 6.25 µg/mL

Itraconazole (MIC: 6.25

µg/mL)

Structure-Activity Relationship (SAR) Dynamics
The biological activity of this scaffold is highly sensitive to regiochemical substitutions. Modifications at the ortho or

para positions of the phenoxy ring dictate the spatial orientation within target binding pockets, while the C3/C5
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substituents on the pyrazole core determine the molecule's solubility and secondary target affinity.
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SAR mapping of the phenoxyethyl pyrazole scaffold and its primary biological targets.

Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Causality is embedded into every step to explain why specific methodologies are utilized.

Protocol A: Microwave-Assisted Synthesis of the Core Scaffold
Causality: Microwave irradiation is selected over conventional thermal heating to overcome the high activation energy

required for the cyclization of hydrazines with 1,3-dicarbonyl compounds. This drastically reduces reaction times from

hours to minutes while minimizing thermal degradation byproducts, ensuring high atom economy.

Reagent Preparation: Combine 0.1 mol of 3-methyl-1-(β-phenoxyethyl)-5-pyrazolone with 0.2 mol of acetic

anhydride in a microwave-safe quartz reaction vessel.

Catalysis: Add 0.11 mol of anhydrous sodium acetate as a basic catalyst to facilitate the enolization of the

pyrazolone intermediate.

Microwave Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for exactly 15 minutes.

Self-Validation Step (Reaction Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC)

using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete and successful only when the

precursor spot (Rf ~0.3) is entirely replaced by the product spot (Rf ~0.6).

Purification & Structural Validation: Recrystallize the crude product from absolute ethanol. Validate the structural

integrity using 1H-NMR; successful coupling is confirmed by the presence of phenoxy aromatic protons at δ 6.8–7.3

ppm and the distinct pyrazole C4-H singlet at δ 6.0 ppm.

Protocol B: In Vitro Antiviral Screening (TZM-bl Assay for Avirulins)
Causality: TZM-bl cells are utilized because they are genetically engineered HeLa cells that stably express high levels

of CD4, CCR5, and CXCR4 receptors, alongside integrated reporter genes (luciferase and β-galactosidase) under the

control of the HIV-1 LTR. This allows for direct, highly sensitive, and quantitative measurement of viral infection[2].
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1. Scaffold Synthesis
(Microwave-Assisted)

2. Purification & Characterization
(HPLC, NMR, MS)

3. In Vitro Screening
(TZM-bl Cells / HIV-1)

4. Cytotoxicity Assay
(MTT/MTS)

5. IC50 & CC50 Calculation
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High-throughput experimental workflow for synthesizing and screening antiviral derivatives.

Cell Seeding: Seed TZM-bl cells at a density of

cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

Compound Treatment: Prepare serial dilutions of the synthesized phenoxyethyl pyrazole derivatives (ranging from

0.1 µM to 100 µM) in complete growth medium. Add to the wells in triplicate.

Viral Inoculation: Infect the treated cells with HIV-1 pseudovirus (e.g., BaL strain) at a Multiplicity of Infection (MOI) of

0.1.

Self-Validation Step (Controls & Assay Robustness): Include Efavirenz (1 µM) as a positive control and DMSO

(0.1%) as a vehicle negative control. Calculate the Z'-factor using the relative luminescence of the positive and

negative controls. Critical: Proceed with downstream data analysis only if Z' > 0.5, ensuring the assay is robust

enough for high-throughput screening.

Quantification: After 48 hours of incubation, lyse the cells and add Bright-Glo™ Luciferase Assay System reagent.

Measure relative luminescence units (RLU) using a microplate reader to determine the IC50 via non-linear

regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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